molecular formula C14H10ClNO3 B1346361 2-[(4-Chlorophenyl)carbamoyl]benzoic acid CAS No. 7142-94-1

2-[(4-Chlorophenyl)carbamoyl]benzoic acid

Cat. No. B1346361
CAS RN: 7142-94-1
M. Wt: 275.68 g/mol
InChI Key: WJSPLHRLEZJTRR-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)carbamoyl]benzoic acid is an organic compound that forms complexes with europium and terbium, exhibiting photoluminescence properties . It is also known as Clorsulon, a broad-spectrum anthelmintic drug used in veterinary medicine to treat liver fluke infections in ruminants.


Synthesis Analysis

The synthesis of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid-like compounds has been reported in the literature. For instance, 2-[(2-substitutedphenyl)carbamoyl]benzoic acids were synthesized using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline .


Molecular Structure Analysis

The molecular formula of 2-[(4-Chlorophenyl)carbamoyl]benzoic acid is C14H9ClNO3 . Its molecular weight is 275.68 g/mol.


Physical And Chemical Properties Analysis

2-[(4-Chlorophenyl)carbamoyl]benzoic acid is a crystalline, colorless solid . It is soluble in water, with solubility at 25°C and 100°C being 3.44 g/L and 56.31 g/L respectively. It is also soluble in benzene, carbon tetrachloride, acetone, and alcohols .

Scientific Research Applications

1. Synthesis and Characterization of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids

  • Summary of Application: This research focused on the synthesis of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids using phthalic anhydride with o-aminophenol, o-anisidine, and o-chloroaniline . The synthesized compounds were characterized by spectral analysis .
  • Methods of Application: The compounds were synthesized by mixing phthalic anhydride and ortho substituted aniline . The synthesized compounds were then characterized using density functional theory at the B3LYP levels .
  • Results or Outcomes: The study found that the carbonyl group can interact with basic groups like –OH/NH2 to form a complex and influence the properties of such compounds . The theoretical FT-IR spectra and GIAO/SCF 1H NMR calculations of the title molecules were carried out and compared with the experimental data .

2. 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid

  • Summary of Application: This research investigated the spectroscopic and crystallographic characterization of 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid .
  • Methods of Application: The compound was prepared from the 1:1 reaction of 4-chloro aniline and glutaric anhydride, and was characterized by IR, 1 H and 13 C { 1 H} NMR, and UV spectroscopy .
  • Results or Outcomes: The most striking feature of the molecular packing is the formation of supramolecular tapes mediated by carboxylic acid-O–H⋯O (carbonyl) and amide-N–H⋯O (amide) hydrogen bonding .

3. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid

  • Summary of Application: This research focused on the synthesis and spectroscopic characterization of the glutaric acid-amide derivative, 2,4-Cl 2 C 6 H 3 N (H)C (=O) (CH 2) 3 C (=O)OH .
  • Methods of Application: The compound was prepared from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene . Spectroscopic characterization was performed by IR, 1 H and 13 C { 1 H} NMR, UV, and MS spectroscopy .
  • Results or Outcomes: The X-ray crystal structure determination of the compound shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond . The most prominent feature of the molecular packing is the formation of supramolecular tapes assembled through carboxylic acid-O–H … O (carbonyl) and amide-N–H … O (amide) hydrogen bonding .

4. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: This research reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Methods of Application: The study used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results or Outcomes: Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

5. Hybrid Glutaric Acid-Amides

  • Summary of Application: This research focused on the synthesis and spectroscopic characterization of the glutaric acid-amide derivative, 2,4-Cl 2 C 6 H 3 N (H)C (=O) (CH 2) 3 C (=O)OH .
  • Methods of Application: The compound was prepared in 85% yield as colorless crystals from the 1:1 reaction of 2,4-dichloro aniline and glutaric anhydride in toluene . Spectroscopic characterization was performed by IR, 1 H and 13 C { 1 H} NMR, UV, and MS spectroscopy .
  • Results or Outcomes: The X-ray crystal structure determination of the compound shows the backbone of the molecule to be kinked about the methylene-C–N (amide) bond . The most prominent feature of the molecular packing is the formation of supramolecular tapes assembled through carboxylic acid-O–H … O (carbonyl) and amide-N–H … O (amide) hydrogen bonding .

6. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: This research reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .
  • Methods of Application: The study used a radical approach for the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
  • Results or Outcomes: Paired with a Matteson–CH 2 –homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

Future Directions

The future directions for 2-[(4-Chlorophenyl)carbamoyl]benzoic acid could involve further exploration of its photoluminescence properties and potential applications in veterinary medicine.

properties

IUPAC Name

2-[(4-chlorophenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h1-8H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSPLHRLEZJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285520
Record name 2-[(4-chlorophenyl)carbamoyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorophenyl)carbamoyl]benzoic acid

CAS RN

7142-94-1
Record name Phthalanilic acid, 4'-chloro-
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Record name 2-[(4-chlorophenyl)carbamoyl]benzoic acid
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Record name 4'-CHLOROPHTHALANILIC ACID
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